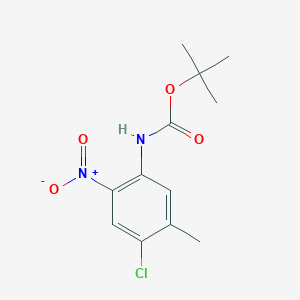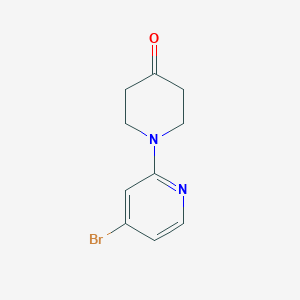
2,6-Dichloro-4-fluorobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl3FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dichloro-4-fluorobenzoyl chloride typically involves the acylation of 2,6-dichloro-4-fluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours. After the reaction, the product is purified by distillation under reduced pressure .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The raw materials used are inexpensive and readily available, making the process cost-effective. The reaction conditions are carefully controlled to minimize the formation of byproducts and to ensure a high conversion rate of the starting materials .
化学反应分析
Types of Reactions
2,6-Dichloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the benzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (AlCl3), copper triflate
Solvents: Dichloromethane, toluene
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Aryl Ketones: Formed by Friedel-Crafts acylation
科学研究应用
2,6-Dichloro-4-fluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with antibacterial and antifungal properties.
Industry: Used in the production of agrochemicals and polymers .
作用机制
The mechanism of action of 2,6-Dichloro-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various biologically active compounds, where it introduces the benzoyl group into the target molecule .
相似化合物的比较
Similar Compounds
3,6-Dichloro-2-fluorobenzoyl chloride: Similar structure but with different substitution pattern.
2,4-Dichloro-5-fluorobenzoyl chloride: Another isomer with chlorine and fluorine atoms at different positions
Uniqueness
2,6-Dichloro-4-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
属性
分子式 |
C7H2Cl3FO |
|---|---|
分子量 |
227.4 g/mol |
IUPAC 名称 |
2,6-dichloro-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl3FO/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2H |
InChI 键 |
NUCJKZDUMQQSCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


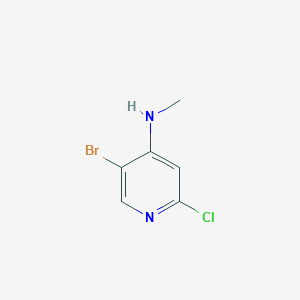
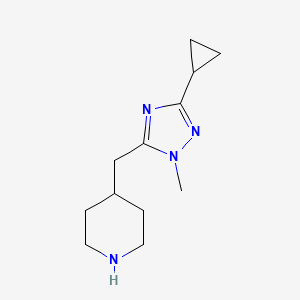

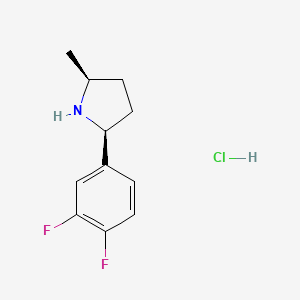
![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
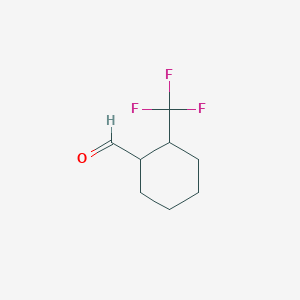
![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)

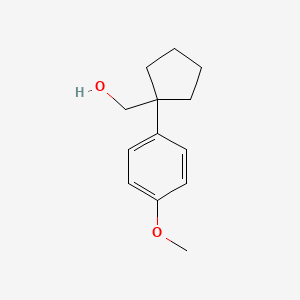

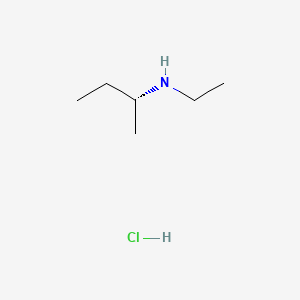
![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)
